

Physicochemical Properties of Quetiapine Hydroxy Impurity: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Quetiapine Hydroxy Impurity

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Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical aspect of quality control and regulatory compliance. One such impurity is **Quetiapine Hydroxy Impurity**, also known as 2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethan-1-ol. This technical guide provides a comprehensive overview of the known physicochemical properties of this impurity, details relevant experimental protocols for its analysis, and visualizes key analytical workflows.

Core Physicochemical Properties

A summary of the available quantitative data for **Quetiapine Hydroxy Impurity** is presented in the tables below. It is important to note that some of the data is based on predicted values, and experimental verification is recommended for critical applications.

Table 1: General Physicochemical Properties of **Quetiapine Hydroxy Impurity**

Property	Value	Source
CAS Number	329216-67-3	[3] [4] [5] [6]
Molecular Formula	C ₁₉ H ₂₁ N ₃ OS	[3] [4] [5] [6]
Molecular Weight	339.45 g/mol	[3] [4] [5] [6]
Appearance	White to Light Yellow Solid	[5] [7]

Table 2: Thermodynamic Properties of **Quetiapine Hydroxy Impurity**

Property	Value	Source
Melting Point	202-211 °C	[8]
>50 °C (decomposition)	[5] [7]	
Boiling Point (Predicted)	523.4 ± 60.0 °C	[5] [7]

Note: There is a discrepancy in the reported melting point values. Further experimental verification is required to establish a definitive value.

Table 3: Physicochemical Descriptors of **Quetiapine Hydroxy Impurity**

Property	Value	Source
pKa (Predicted)	14.96 ± 0.10	[5] [7]
logP (Predicted)	2.15	[3]
Density (Predicted)	1.29 ± 0.1 g/cm ³	[5] [7]
Solubility	Slightly soluble in Chloroform, DMSO, Ethanol, Methanol	[5] [7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Quetiapine Hydroxy Impurity** are not readily available in the public domain. However,

standard pharmaceutical analysis techniques are employed for the characterization of impurities. Below are generalized protocols that are applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Identification

A validated, stability-indicating HPLC method is crucial for the analysis of quetiapine and its impurities. Several methods have been reported in the literature.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

a. UPLC Method for Separation of Quetiapine and Impurities[\[1\]](#)

- Column: Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)
- Mobile Phase A: 0.1 % aqueous triethylamine (pH 7.2)
- Mobile Phase B: Acetonitrile and methanol (80:20 v/v)
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
2.0	50
4.0	80
4.5	20

| 5.0 | 20 |

- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- Detection: UV at 252 nm
- Injection Volume: 1 μL

b. USP Method for Quetiapine Fumarate Impurities[12]

The United States Pharmacopeia (USP) provides a standardized method for the analysis of impurities in quetiapine fumarate, which can be adapted for the hydroxy impurity. This method is suitable for various LC systems, including HPLC, UHPLC, and UPLC.[12] The system suitability requirements as per the USP monograph must be met for valid results.

Forced Degradation Studies

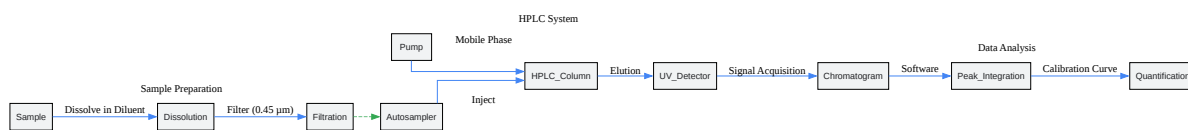
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2][13][14][15]

- Acid Degradation: Refluxing the sample in 0.1 N HCl.[14]
- Base Degradation: Treating the sample with a suitable base.
- Oxidative Degradation: Exposing the sample to an oxidizing agent such as 30% H₂O₂. [1]
- Thermal Degradation: Heating the solid sample.
- Photolytic Degradation: Exposing the sample to UV light.

The degradation products are then analyzed using a validated HPLC or UPLC method to assess the extent of degradation and identify the resulting impurities.

Visualization of Analytical Workflows

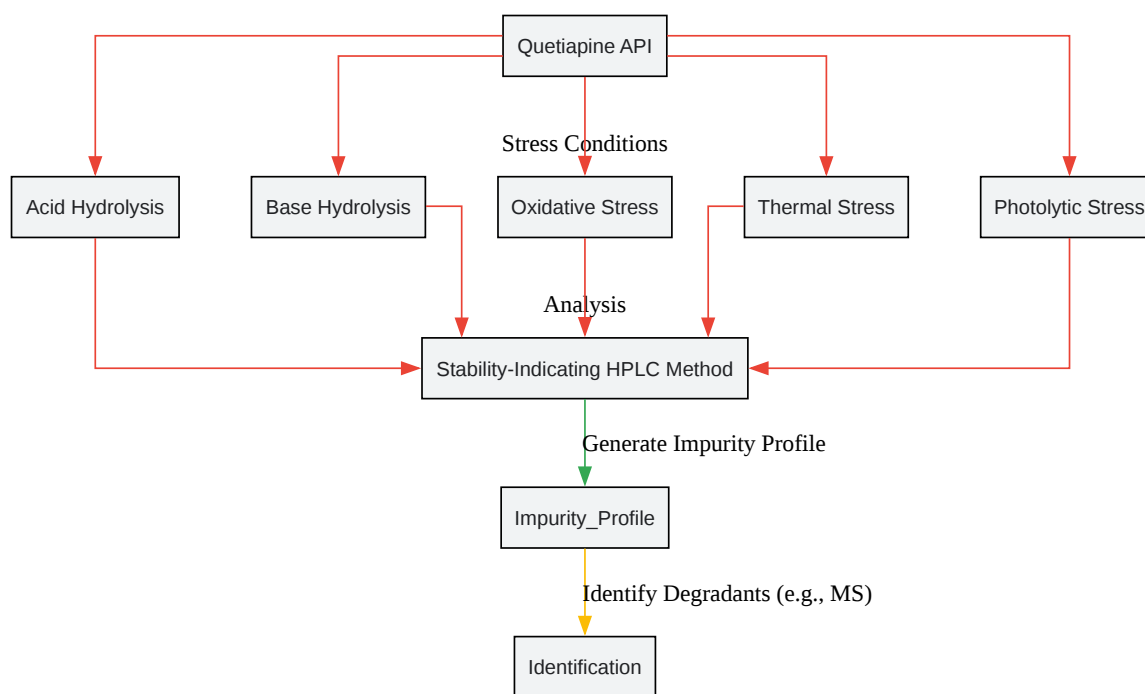
HPLC Method for Impurity Analysis



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Figure 1. General workflow for HPLC analysis of impurities.

Forced Degradation Study Workflow



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Figure 2. Workflow for a forced degradation study.

Pharmacological Considerations

Currently, there is limited publicly available information specifically detailing the pharmacological activity of **Quetiapine Hydroxy Impurity**. The primary focus of pharmacological studies has been on the parent drug, quetiapine, and its major active metabolite, norquetiapine.[2][14] Quetiapine acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT₂) and dopamine (D₂) receptors. Norquetiapine also exhibits significant pharmacological activity, contributing to the overall therapeutic effect of quetiapine.

Further research is required to determine if **Quetiapine Hydroxy Impurity** possesses any significant biological activity, either therapeutic or toxicological. The structural similarity to quetiapine suggests the possibility of some interaction with its targets, but this remains to be experimentally verified.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical information for **Quetiapine Hydroxy Impurity**. While some fundamental properties have been identified, there is a clear need for further experimental validation of predicted values and a more in-depth investigation into its pharmacological profile. The provided analytical methodologies offer a starting point for researchers and quality control professionals working with quetiapine and its related substances. As with all pharmaceutical impurities, a thorough understanding of their properties is essential for ensuring the safety and efficacy of the final drug product.

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